molecular formula C7H13Br2N3S B8523824 4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

Cat. No. B8523824
M. Wt: 331.07 g/mol
InChI Key: KCVOHQHKKGDISI-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

A solution of 9.43 g (60 mmol) (1,4-dioxa-spiro[4.5]dec-8-yl)amine in 120 mL concentrated aqueous hydrobromic acid is stirred for 15 minutes at room temperature and then 3.12 mL (60 mmol) bromine are added. After further stirring for 15 minutes, 4.56 g (60 mmol) of thiourea is added. The resulting solution is stirred for another at room temperature until a white precipitation can be observed. Afterwards the mixture is heated for 2 hours at 90° C. The clear reaction mixture is then concentrated under vacuum. The solid residue is suspended in ethanol, heated to reflux and filtrated after cooling to room temperature. The resulting residue is dried under high vacuum.
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Quantity
4.56 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6]2)OCC1.[Br:12]Br.[NH2:14][C:15]([NH2:17])=[S:16]>Br>[BrH:12].[BrH:12].[S:16]1[C:10]2[CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6][C:5]=2[N:14]=[C:15]1[NH2:17] |f:4.5.6|

Inputs

Step One
Name
Quantity
9.43 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N
Name
Quantity
120 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
3.12 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
4.56 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After further stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution is stirred for another at room temperature
CUSTOM
Type
CUSTOM
Details
until a white precipitation
CONCENTRATION
Type
CONCENTRATION
Details
The clear reaction mixture is then concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtrated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting residue is dried under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
Br.Br.S1C(=NC2=C1CC(CC2)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.